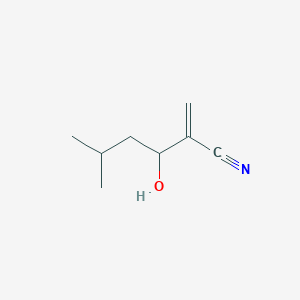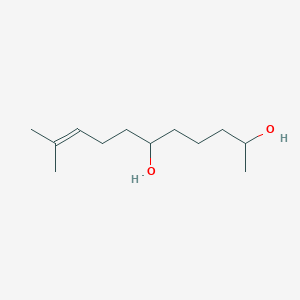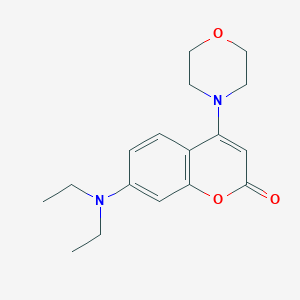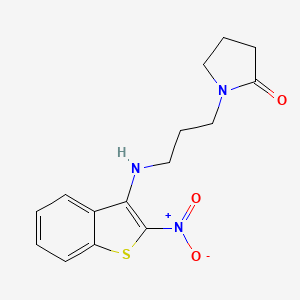
3-Hydroxy-5-methyl-2-methylidenehexanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-5-methyl-2-methylidenehexanenitrile is an organic compound with a unique structure that includes a hydroxyl group, a nitrile group, and a methylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyl-2-methylidenehexanenitrile can be achieved through several methods. One common approach involves the reaction of 3-hydroxy-5-methylhexan-2-one with a suitable nitrile source under basic conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-5-methyl-2-methylidenehexanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-oxo-5-methyl-2-methylidenehexanenitrile or 3-carboxy-5-methyl-2-methylidenehexanenitrile.
Reduction: Formation of 3-hydroxy-5-methyl-2-methylidenehexanamine.
Substitution: Formation of 3-chloro-5-methyl-2-methylidenehexanenitrile or 3-alkyl-5-methyl-2-methylidenehexanenitrile.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-methyl-2-methylidenehexanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-5-methyl-2-methylidenehexanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s reactivity allows it to participate in enzyme-catalyzed reactions, potentially modulating enzyme activity and affecting cellular processes.
Comparación Con Compuestos Similares
3-Hydroxy-5-methylhexan-2-one: Shares a similar structure but lacks the nitrile group.
3-Hydroxy-5-methyl-2-hexanone: Another related compound with a different functional group arrangement.
3-Hydroxy-5-hydroxymethyl-2-methyl-isonicotinate: Contains a hydroxyl and methyl group but differs in its overall structure.
Uniqueness: 3-Hydroxy-5-methyl-2-methylidenehexanenitrile is unique due to the presence of both a hydroxyl and a nitrile group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
112632-66-3 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
3-hydroxy-5-methyl-2-methylidenehexanenitrile |
InChI |
InChI=1S/C8H13NO/c1-6(2)4-8(10)7(3)5-9/h6,8,10H,3-4H2,1-2H3 |
Clave InChI |
WLIVRJAHBOXGGK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=C)C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dimethyl-4-[15-(pyren-1-YL)pentadecyl]aniline](/img/structure/B14294169.png)



![1-[2-(2-Nitrobenzoyl)phenyl]ethan-1-one](/img/structure/B14294193.png)
![8-Hydroxy-3-methoxy-11-oxo-1,6-bis(2-oxopentyl)-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14294201.png)
![3-[(Cyclohex-1-en-1-yl)methyl]-2-hydroxy-4-methoxybenzaldehyde](/img/structure/B14294208.png)
![Diethyl acetamido[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B14294212.png)


![(E)-{4-[(4-Nitrophenyl)sulfanyl]phenyl}diazene-1-carbonitrile](/img/structure/B14294240.png)

